REACTION_SMILES
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[CH2:14]([C:15]#[CH:16])[Br:17].[CH3:18][OH:19].[CH3:2][C:3]12[C:4](=[N:12][OH:13])[CH2:5][CH:6]([CH2:7][CH2:8]1)[C:9]2([CH3:10])[CH3:11].[Na:1]>>[CH3:2][C:3]12[C:4](=[N:12][O:13][CH2:16][C:15]#[CH:14])[CH2:5][CH:6]([CH2:7][CH2:8]1)[C:9]2([CH3:10])[CH3:11]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCBr
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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CC12CCC(CC1=NO)C2(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
|
|
Type
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product
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Smiles
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C#CCON=C1CC2CCC1(C)C2(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:14]([C:15]#[CH:16])[Br:17].[CH3:18][OH:19].[CH3:2][C:3]12[C:4](=[N:12][OH:13])[CH2:5][CH:6]([CH2:7][CH2:8]1)[C:9]2([CH3:10])[CH3:11].[Na:1]>>[CH3:2][C:3]12[C:4](=[N:12][O:13][CH2:16][C:15]#[CH:14])[CH2:5][CH:6]([CH2:7][CH2:8]1)[C:9]2([CH3:10])[CH3:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C#CCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC12CCC(CC1=NO)C2(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Type
|
product
|
Smiles
|
C#CCON=C1CC2CCC1(C)C2(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |